
Thiofanox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiofanox is a chemical compound primarily used as an acaricide and insecticide. It belongs to the class of carbamate pesticides, which are known for their effectiveness in controlling pests by inhibiting the enzyme acetylcholinesterase. The chemical formula of this compound is C₉H₁₈N₂O₂S, and it has a molecular weight of 218.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiofanox can be synthesized through a series of chemical reactions involving the formation of carbamate esters. One common method involves the reaction of 3,3-dimethyl-1-methylthiobutanone with methyl isocyanate to form the desired carbamate ester .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process typically involves the use of solvents and catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Thiofanox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-sulfoxide.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound-sulfoxide.
Reduction: this compound.
Substitution: Various substituted carbamate esters.
Wissenschaftliche Forschungsanwendungen
Thiofanox has a wide range of applications in scientific research, including:
Wirkmechanismus
Thiofanox exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine into choline and acetic acid. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Similar Compounds:
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Methomyl: A widely used carbamate insecticide
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to be highly effective as both an acaricide and insecticide. Its ability to form unstable complexes with acetylcholinesterase makes it a potent inhibitor, distinguishing it from other carbamate pesticides .
Eigenschaften
| 75013-98-8 | |
Molekularformel |
C9H18N2O2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
[(E)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
InChI-Schlüssel |
FZSVSABTBYGOQH-XFFZJAGNSA-N |
Isomerische SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/CSC |
Kanonische SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC |
Color/Form |
COLORLESS SOLID |
melting_point |
133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |
Physikalische Beschreibung |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |
Löslichkeit |
5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |
Dampfdruck |
0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



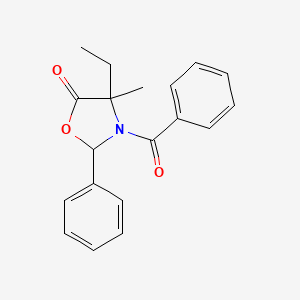
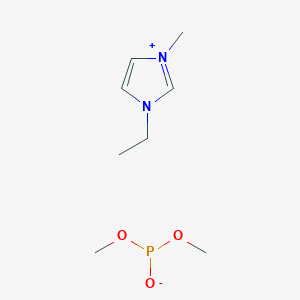
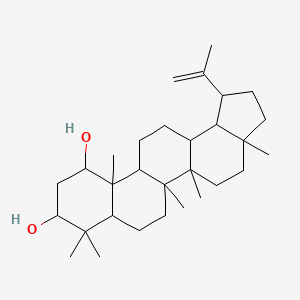
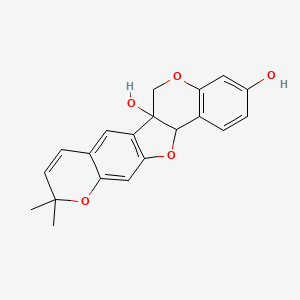
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
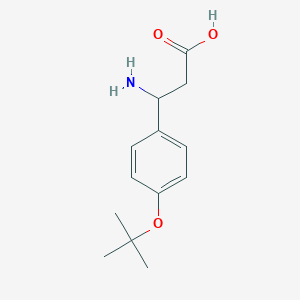


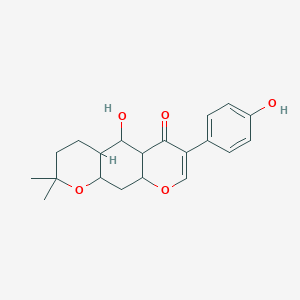
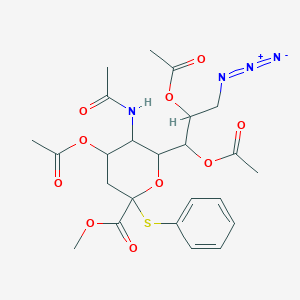
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
